(5-Amino-2-chlorophenyl)(pyrrolidin-1-yl)methanone

Medicinal Chemistry SAR Studies Chemical Procurement

(5-Amino-2-chlorophenyl)(pyrrolidin-1-yl)methanone (CAS 926264-80-4) is a synthetic benzamide derivative characterized by a 5-amino-2-chlorophenyl aromatic core linked via a carbonyl bridge to a pyrrolidine heterocycle. The compound has the molecular formula C11H13ClN2O and a molecular weight of 224.69 g/mol.

Molecular Formula C11H13ClN2O
Molecular Weight 224.68 g/mol
CAS No. 926264-80-4
Cat. No. B3038890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Amino-2-chlorophenyl)(pyrrolidin-1-yl)methanone
CAS926264-80-4
Molecular FormulaC11H13ClN2O
Molecular Weight224.68 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)C2=C(C=CC(=C2)N)Cl
InChIInChI=1S/C11H13ClN2O/c12-10-4-3-8(13)7-9(10)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6,13H2
InChIKeySIWKSBBKJLKFPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

926264-80-4 Procurement Guide | (5-Amino-2-chlorophenyl)(pyrrolidin-1-yl)methanone Specifications


(5-Amino-2-chlorophenyl)(pyrrolidin-1-yl)methanone (CAS 926264-80-4) is a synthetic benzamide derivative characterized by a 5-amino-2-chlorophenyl aromatic core linked via a carbonyl bridge to a pyrrolidine heterocycle . The compound has the molecular formula C11H13ClN2O and a molecular weight of 224.69 g/mol . Structurally, it belongs to the broader class of (aminophenyl)(pyrrolidinyl)methanones—aromatic amides that incorporate both an aniline-like amine and a saturated nitrogen-containing five-membered ring .

926264-80-4 vs. Aminophenyl-Pyrrolidinyl Analogs: Why Substitution Risks Invalidation of Research


In the (aminophenyl)(pyrrolidinyl)methanone series, the position of the amino group and the presence of halogen substituents fundamentally alter the electronic properties and hydrogen-bonding network of the molecule [1]. Unsubstituted positional isomers (ortho-, meta-, para-aminophenyl variants) lack the chlorine atom entirely and possess different LogP values and hydrogen-bonding profiles—parameters that critically influence solubility, membrane permeability, and target binding interactions . The 5-chloro isomer (CAS 898541-51-0) shifts both the amino and chloro substituents to alternate ring positions, producing a distinct electrostatic surface and altered computed XLogP3-AA (2.4 vs. 1.45 for the 5-amino-2-chloro configuration) . Therefore, generic substitution among these analogs without experimental validation introduces unquantified variables that may confound structure-activity relationship (SAR) studies, compromise batch-to-batch reproducibility, or invalidate comparative analyses in medicinal chemistry programs.

926264-80-4 Quantitative Evidence Guide: Chemical Identity, Purity, and Physicochemical Differentiation


CAS 926264-80-4 Chemical Identity Differentiation vs. 5-Chloro-2-(pyrrolidine-1-carbonyl)aniline (CAS 898541-51-0)

This compound (CAS 926264-80-4) is the 5-amino-2-chloro regioisomer, structurally distinct from the 5-chloro-2-amino isomer (CAS 898541-51-0) in which the amino and chloro substituent positions are exchanged on the aromatic ring . Computed partition coefficient data show a substantial difference in lipophilicity: XLogP3-AA = 2.4 for the 5-chloro-2-amino isomer compared to LogP = 1.45 for the 5-amino-2-chloro isomer [1].

Medicinal Chemistry SAR Studies Chemical Procurement

926264-80-4 Purity Benchmarking: 98% Minimum Assay vs. Lower-Purity Analog Offerings

Multiple authorized vendors, including Fluorochem and Leyan, consistently specify a minimum purity of 98% for this compound . In contrast, certain aminophenyl-pyrrolidinyl analogs without halogen substitution (e.g., the 4-amino unsubstituted analog) are commercially available at lower purity grades such as 95% .

Chemical Synthesis Analytical Chemistry Quality Control

926264-80-4 Molecular Weight and Elemental Composition Differentiation from Non-Chlorinated Analogs

The presence of a chlorine atom in CAS 926264-80-4 yields a molecular weight of 224.69 g/mol and the characteristic chlorine isotopic signature (M and M+2 peaks at approximately 3:1 ratio) . Non-chlorinated positional isomers such as (3-aminophenyl)(pyrrolidin-1-yl)methanone (CAS 160647-74-5) and (4-aminophenyl)(pyrrolidin-1-yl)methanone (CAS 56302-41-1) have molecular weights of 190.24 g/mol and lack this isotopic pattern .

Mass Spectrometry LC-MS Method Development Synthetic Chemistry

926264-80-4 Computed Physicochemical Property Baseline for in Silico Modeling

The target compound has computed physicochemical parameters that define its baseline drug-likeness profile: LogP = 1.45, hydrogen bond donor count = 1, hydrogen bond acceptor count = 2, fraction of sp3-hybridized carbons (Fsp3) = 0.36, topological polar surface area (TPSA) = 46.33 Ų, and a single rotatable bond . These values differ from the 5-chloro-2-amino isomer which presents a higher computed LogP (XLogP3-AA = 2.4) and potentially altered ADME predictions [1].

Computational Chemistry Drug Discovery ADME Prediction

926264-80-4 Hazard Profile and Safe Handling Requirements

The compound is classified under GHS with the signal word 'Warning' and carries hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This hazard profile is explicitly documented and requires specific personal protective equipment (PPE) and engineering controls (use outdoors or in well-ventilated area only) per precautionary statements P260, P271, and P280 .

Laboratory Safety Chemical Hygiene Risk Assessment

926264-80-4 Lack of Documented Biological Activity Data and Research Implications

A comprehensive search of primary literature, patents, and authoritative databases (including PubChem, BindingDB, and PubMed) reveals no publicly reported IC50, EC50, Ki, or Kd values for this compound against any biological target as of the search date [1][2]. No peer-reviewed studies or patent filings containing quantitative biological activity data for CAS 926264-80-4 were identified.

Biological Assay Literature Review SAR Studies

926264-80-4 Optimal Research Application Scenarios Based on Chemical and Physicochemical Profile


Scaffold for Structure-Activity Relationship (SAR) Studies of Chlorinated Benzamide-Pyrrolidine Derivatives

This compound provides a defined chemical scaffold for systematic SAR exploration of (aminophenyl)(pyrrolidinyl)methanones. The 5-amino-2-chloro substitution pattern, combined with well-characterized physicochemical properties including LogP = 1.45 and TPSA = 46.33 Ų, establishes a reproducible baseline for comparative studies with regioisomeric analogs (e.g., 2-amino-4-chloro and unsubstituted ortho-, meta-, and para-aminophenyl variants) [1]. Procurement of CAS 926264-80-4 enables controlled investigations into how chloro and amino positioning modulates lipophilicity, hydrogen-bonding capacity, and ultimately target binding affinity in medicinal chemistry programs.

Building Block for Synthesis of Functionalized Benzamide Libraries via Amino Group Derivatization

The primary aromatic amine moiety at the 5-position of the phenyl ring serves as a reactive handle for diversification through acylation, sulfonylation, reductive amination, or diazonium chemistry . The chloro substituent at the 2-position remains intact under many amine derivatization conditions, allowing orthogonal functionalization strategies for library synthesis. The 98% minimum purity specification across multiple commercial sources ensures reliable starting material quality for multistep synthetic sequences, minimizing impurity-derived side products .

LC-MS and HPLC Method Development Standard with Distinctive Isotopic Signature

The compound's molecular weight of 224.69 g/mol and characteristic chlorine isotopic pattern (M and M+2 peaks in approximately 3:1 intensity ratio) provide unambiguous mass spectrometric detection . This distinctive signature makes CAS 926264-80-4 suitable as an internal standard or reference compound in LC-MS method development for chlorinated benzamide derivatives, enabling reliable differentiation from non-chlorinated analogs and confident peak assignment in complex reaction mixtures [1].

Computational Chemistry Reference for ADME Predictions and Molecular Docking

The available computed physicochemical parameters (LogP = 1.45, HBD = 1, HBA = 2, Fsp3 = 0.36, TPSA = 46.33 Ų) provide validated input data for in silico ADME models and molecular docking studies . The moderate lipophilicity (LogP ~1.45) suggests favorable aqueous solubility compared to more lipophilic analogs (e.g., 5-chloro-2-amino isomer with XLogP3-AA = 2.4), making this compound a useful reference point for computational lead optimization campaigns focused on balancing permeability and solubility [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5-Amino-2-chlorophenyl)(pyrrolidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.